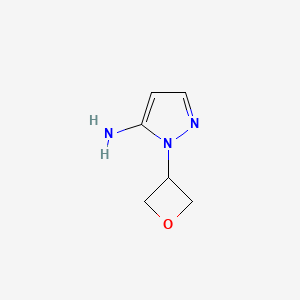

1-(oxetan-3-yl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(oxetan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6-1-2-8-9(6)5-3-10-4-5/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHSVLAFKPJITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxetan 3 Yl 1h Pyrazol 5 Amine and Its Core Scaffolds

Strategies for the Construction of the Pyrazole-5-amine Core

The pyrazole-5-amine moiety is a prevalent feature in a multitude of biologically active compounds. Its synthesis is a well-explored area of heterocyclic chemistry, with several reliable methods available for its construction.

Condensation Reactions in 5-Aminopyrazole Synthesis

One of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles is the condensation reaction between β-ketonitriles and hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through a proposed mechanism involving an initial nucleophilic attack of the hydrazine (B178648) on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leads to the formation of the 5-aminopyrazole ring. beilstein-journals.org

A variety of substituted hydrazines and β-ketonitriles can be used in this reaction, allowing for the synthesis of a diverse range of 5-aminopyrazole derivatives. The reaction conditions are generally mild, often involving refluxing in a suitable solvent such as ethanol. nih.gov

Table 1: Examples of 5-Aminopyrazole Synthesis via Condensation

| Hydrazine Reactant | β-Ketonitrile Reactant | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | 2-cyano-3-oxotetrahydrothiophene | 2-Alkyl- or 2-aryl-3-aminothieno[3,4-c]pyrazoles | beilstein-journals.org |

| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | chim.it |

In a notable one-pot, two-step synthesis, esters can be converted to β-ketonitriles via a tert-butoxide-assisted Claisen condensation, followed by the addition of hydrazine to yield the 5-aminopyrazole. chim.it Neutralization of the basic reaction mixture from the first step is crucial for the success of the subsequent condensation with hydrazine. chim.it

Aza-Michael Addition Approaches for Pyrazole (B372694) Formation

The aza-Michael addition reaction serves as a key step in various strategies for the synthesis of fused pyrazole systems, which often utilize a pre-existing pyrazole-5-amine core. For instance, the reaction of 3-aminopyrazoles with dienones in the presence of a base like potassium hydroxide can lead to the formation of pyrazolo[1,5-a]pyrimidines. ias.ac.in This transformation is proposed to proceed through an initial aza-Michael addition of the exocyclic amino group of the pyrazole to the dienone, followed by a nucleophilic addition and a subsequent 1,3-hydrogen transfer to yield the final fused heterocyclic product. ias.ac.in

Similarly, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones has been shown to proceed through a sequence initiated by a Michael addition to form pyrazolo[3,4-b]pyridines. beilstein-journals.orgbeilstein-journals.org These examples highlight the utility of the aza-Michael addition in elaborating the pyrazole-5-amine scaffold into more complex structures. While not a direct method for the initial pyrazole ring formation, it is a critical reaction for the functionalization and annulation of the pyrazole-5-amine core.

Synthesis of Oxetane (B1205548) Building Blocks

The oxetane ring, a four-membered cyclic ether, is an increasingly important motif in medicinal chemistry due to its ability to favorably modulate the physicochemical properties of drug candidates. magtech.com.cn Its synthesis, however, can be challenging due to the inherent ring strain. acs.org

Oxetan-3-one as a Precursor in Oxetane Derivatization

Oxetan-3-one is a highly valuable and versatile building block for the synthesis of a wide array of 3-substituted oxetanes. nih.govacs.org Its utility stems from the reactivity of the ketone functionality, which allows for a variety of chemical transformations.

A particularly efficient method for the synthesis of oxetan-3-one is a gold-catalyzed one-step reaction from readily available propargylic alcohols. acs.orgorganic-chemistry.orgorganic-chemistry.org This method avoids the use of hazardous reagents like diazo ketones, which are often employed in traditional multi-step syntheses. nih.govacs.org The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate. nih.govorganic-chemistry.org This approach is notable for its operational simplicity, as it can be performed under "open flask" conditions without the need to exclude moisture or air. nih.govacs.org

Table 2: Gold-Catalyzed Synthesis of Oxetan-3-ones

| Propargylic Alcohol Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl alcohol | (2-biphenyl)Cy2PAuNTf2 / HNTf2 | Oxetan-3-one | 71% | organic-chemistry.org |

Intramolecular Cyclization Routes to Oxetane Rings

The most common and fundamental approach to constructing the oxetane ring is through intramolecular cyclization, typically forming a C-O bond. acs.orgbeilstein-journals.org The Williamson ether synthesis is a classic and frequently utilized method, involving the base-mediated nucleophilic substitution of a leaving group by an alcohol within the same molecule, specifically from a 1,3-halohydrin or a related substrate. acs.orgnih.gov

Despite its utility, the yields of this 4-exo-tet cyclization can be modest due to competing side reactions such as Grob fragmentation. acs.org The success of the intramolecular Williamson etherification is often substrate-dependent. acs.org This strategy has been successfully applied in the kilogram-scale synthesis of an oxetane intermediate, demonstrating its industrial applicability. nih.gov

Another intramolecular cyclization approach involves the opening of a three-membered ring, such as an epoxide, by a neighboring nucleophile. beilstein-journals.org This method benefits from the thermodynamic driving force of relieving the greater ring strain of the epoxide to form the less strained oxetane.

Enantioselective Synthesis of Chiral Oxetane Intermediates

The development of enantioselective methods for the synthesis of chiral oxetanes is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

One approach to enantioenriched 2-substituted oxetanes involves the enantioselective reduction of a β-halo ketone using a chiral reducing catalyst, followed by a Williamson ether cyclization. acs.org For instance, a catalyst generated in situ from lithium borohydride and a chiral ligand has been used to achieve high enantiomeric excesses. acs.org

More recently, biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of chiral oxetanes. researchgate.net Halohydrin dehalogenases have been engineered to catalyze both the enantioselective formation of oxetanes from racemic 3-chloro-1-phenylpropan-1-ol and the enantioselective ring-opening of racemic 2-phenyl-oxetane with nucleophiles like azide. researchgate.net This biocatalytic platform has demonstrated high efficiency and excellent enantioselectivity, providing access to both enantiomers of chiral oxetanes and their ring-opened products in high optical purity. researchgate.net This approach is also scalable, highlighting its potential for practical applications. researchgate.net

Convergent Synthesis of 1-(Oxetan-3-yl)-1H-pyrazol-5-amine

Coupling Strategies for Oxetane and Pyrazole Fragments

The crucial step in the convergent synthesis of the target compound is the formation of the N-C bond between the pyrazole ring and the oxetane moiety. This is typically achieved through the N-alkylation of a pre-formed 5-aminopyrazole precursor with an electrophilic oxetane derivative.

Key strategies for this coupling reaction include:

Nucleophilic Substitution: The most common method involves the reaction of the 5-aminopyrazole anion with an oxetane bearing a suitable leaving group at the 3-position, such as a tosylate, mesylate, or halide. The pyrazole nitrogen acts as a nucleophile, displacing the leaving group to form the desired N-substituted product. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. The choice of base and solvent is critical to control the regioselectivity of the alkylation (N1 vs. N2).

Aza-Michael Addition: An alternative strategy involves the conjugate addition of a pyrazole to an activated oxetane precursor. For instance, the aza-Michael addition of 1H-pyrazol-5-amine to an electrophilic alkene such as methyl 2-(oxetan-3-ylidene)acetate can be employed. nih.gov This method forms a carbon-nitrogen bond at the 3-position of the oxetane ring, requiring subsequent functional group manipulation to arrive at the target structure.

The table below summarizes representative conditions for the N-alkylation coupling strategy.

| Oxetane Reagent | Pyrazole Precursor | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Oxetan-3-yl tosylate | 1H-Pyrazol-5-amine | NaH, K2CO3, Cs2CO3 | DMF, DMSO, Acetonitrile | 25-80 °C, 12-24 h |

| 3-Bromooxetane | 1H-Pyrazol-5-amine | K2CO3, Et3N | Acetonitrile, THF | Reflux, 8-16 h |

| Oxetan-3-one (reductive amination) | 1H-Pyrazol-5-amine | NaBH(OAc)3, NaBH3CN | DCE, MeOH | 0-25 °C, 4-12 h |

Regioselectivity Considerations in Amine Attachment to the Pyrazole Ring

In a convergent synthesis, the regiochemical placement of the amino group on the pyrazole ring is determined during the construction of the heterocyclic core itself, rather than by functionalizing a pre-existing pyrazole. The synthesis of 5-aminopyrazoles is most commonly and reliably achieved through the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative. acs.orgchim.it

This reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group, which ultimately forms the 5-aminopyrazole structure after tautomerization. The regioselectivity is inherently controlled by the structure of the starting materials:

The nitrile group of the β-ketonitrile precursor becomes the carbon atom at position 4 (C4) of the pyrazole ring.

The carbonyl carbon becomes C5.

The α-carbon becomes C4.

The cyclization of the terminal nitrogen of the hydrazine intermediate onto the nitrile group ensures that the amino functionality is installed exclusively at the C5 position.

For the synthesis of the parent 1H-pyrazol-5-amine scaffold (prior to coupling with the oxetane fragment), hydrazine hydrate is reacted with a suitable β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde). The use of an unsubstituted hydrazine ensures that the N1 position remains available for the subsequent coupling with the oxetane fragment. The reaction is highly regioselective, yielding the 5-amino isomer as the major product. acs.orgnih.govbeilstein-journals.org

The table below illustrates examples of precursors used in the synthesis of various 5-aminopyrazole cores.

| β-Ketonitrile Precursor | Hydrazine Reagent | Resulting 5-Aminopyrazole Core |

|---|---|---|

| 3-Oxopropanenitrile | Hydrazine hydrate | 1H-Pyrazol-5-amine |

| 3-Oxobutanenitrile (Acetoacetonitrile) | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5-amine |

| 3-Oxo-3-phenylpropanenitrile | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5-amine |

| 3-Oxobutanenitrile (Acetoacetonitrile) | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

This robust and predictable cyclization chemistry provides a reliable method for accessing the required 5-aminopyrazole fragment, which can then be carried forward to the coupling stage as described in the previous section.

Advanced Spectroscopic and Structural Characterization of 1 Oxetan 3 Yl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 1-(oxetan-3-yl)-1H-pyrazol-5-amine can be thoroughly established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the oxetane (B1205548) ring, and the amine group.

The pyrazole ring protons, H3 and H4, are anticipated to appear as doublets due to their coupling to each other. Based on data for similar pyrazole derivatives, the proton at the C4 position (H4) would likely resonate at a higher field (lower ppm) than the H3 proton. chemicalbook.comresearchgate.net The amine protons (-NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The oxetane ring protons would present a more complex pattern. The methine proton (H3') attached to the nitrogen-bearing carbon of the oxetane is expected to be a multiplet. The four methylene (B1212753) protons (H2' and H4') on the oxetane ring would likely appear as two distinct multiplets, each integrating to two protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~7.3-7.6 | d | ~2-3 |

| H4 | ~5.8-6.0 | d | ~2-3 |

| -NH₂ | Variable (broad) | s | - |

| H3' (oxetane methine) | ~5.0-5.5 | m | - |

| H2', H4' (oxetane methylenes) | ~4.5-5.0 | m | - |

Note: This is a predicted spectrum and actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected.

The C5 carbon of the pyrazole ring, being attached to the amine group, is predicted to have the highest chemical shift among the pyrazole carbons. The C3 carbon would likely be at a lower chemical shift, followed by the C4 carbon. spectrabase.comresearchgate.net

For the oxetane ring, the C3' carbon, directly attached to the pyrazole nitrogen, would be at a certain chemical shift, while the two equivalent methylene carbons (C2' and C4') would appear at a higher field, influenced by the ring strain and the oxygen atom. nih.gov

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~135-140 |

| C4 | ~95-100 |

| C5 | ~150-155 |

| C3' (oxetane) | ~60-65 |

| C2', C4' (oxetane) | ~70-75 |

Note: This is a predicted spectrum and actual values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common than ¹H or ¹³C NMR, is a powerful tool for directly probing the nitrogen atoms in a molecule. In this compound, three distinct nitrogen signals would be expected. The amine nitrogen (-NH₂) would have a characteristic chemical shift, while the two pyrazole nitrogens (N1 and N2) would have different shifts due to their distinct chemical environments. nih.gov N1, being directly attached to the oxetane ring, would have a different electronic environment compared to N2. This technique would be crucial in confirming the N-substitution pattern.

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY)

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

The methine proton of the oxetane ring (H3') to the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

The pyrazole ring protons (H3 and H4) to the other pyrazole carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of protons. A key expected NOESY correlation would be between the oxetane methine proton (H3') and the H4 proton of the pyrazole ring, which would further confirm the regiochemistry of the substitution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₆H₉N₃O. nih.gov

The expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Calculated and Expected HRMS Data

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 140.08184 |

The calculated monoisotopic mass of the neutral molecule is 139.07456 Da. nih.gov An observed mass from an HRMS experiment that is very close to this calculated value would provide strong evidence for the proposed molecular formula.

Chemical Transformations and Reactivity of 1 Oxetan 3 Yl 1h Pyrazol 5 Amine

Reactivity of the Pyrazole-5-amine Moiety

The pyrazole-5-amine system is an electron-rich heteroaromatic ring, which dictates its reactivity towards electrophiles and its participation in various coupling and condensation reactions. The primary amino group at the C5 position is highly nucleophilic, while the C4 position of the pyrazole (B372694) ring is the principal site for electrophilic attack. nih.govresearchgate.net

The exocyclic amino group of 1-(oxetan-3-yl)-1H-pyrazol-5-amine is a key handle for derivatization. It can readily react with a variety of electrophiles to form new C-N and heteroatom-N bonds. Standard acylation with acyl chlorides or anhydrides, for instance, would yield the corresponding amides.

A significant class of reactions involves the condensation of the 5-amino group with 1,3-bielectrophilic compounds, leading to the formation of fused heterocyclic systems. A prominent example is the reaction with β-dicarbonyl compounds or their equivalents (e.g., β-enaminones, β-ketonitriles) to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a core structure in many biologically active molecules. nih.govmdpi.comresearchgate.net The regioselectivity of this cyclocondensation is generally governed by the higher nucleophilicity of the exocyclic amino group compared to the endocyclic pyrazole nitrogen, leading to a predictable isomeric product. researchgate.net

Furthermore, the amino group can participate in modern cross-coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination could be employed to couple the amino group with aryl halides, expanding the molecular complexity. nih.govwikipedia.org

Table 1: Examples of Derivative Formation from the Pyrazole-5-amine Moiety

| Reagent Class | Specific Reagent Example | Reaction Type | Product Type |

|---|---|---|---|

| β-Dicarbonyl Compounds | Acetylacetone | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine |

| β-Enaminones | 3-(Dimethylamino)acrylonitrile | Cyclocondensation | Pyrazolo[1,5-a]pyrimidine |

| Acylating Agents | Acetyl Chloride | Acylation | N-acyl-pyrazol-5-amine |

| Aryl Halides | Bromobenzene | Buchwald-Hartwig Amination | N-Aryl-pyrazol-5-amine |

The pyrazol-5-amine moiety is susceptible to oxidative dehydrogenative coupling reactions, which can lead to the formation of highly functionalized azo compounds. nih.govacs.org These reactions typically involve the oxidation of the amine to generate a reactive intermediate that then couples with another molecule.

Two primary methods have been developed for this transformation:

Iodine-Mediated Oxidative Coupling: Using an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of molecular iodine, 5-aminopyrazoles can undergo a simultaneous C-I and N-N bond formation. nih.govacs.orgnih.gov This reaction installs an iodine atom at the C4 position of the pyrazole ring and couples two pyrazole units via an azo bridge, forming a 1,2-bis(4-iodo-1H-pyrazol-5-yl)diazene derivative.

Copper-Catalyzed Oxidative Coupling: A copper(I) catalyst, such as CuI, can promote the direct oxidative N-N coupling of pyrazol-5-amines without halogenation of the pyrazole ring. nih.govacs.orgacs.org This method provides a more direct route to the corresponding azopyrrole derivatives.

These oxidative coupling reactions highlight the ability to dimerize the this compound scaffold, offering a pathway to larger, more complex molecular architectures.

The pyrazole ring is aromatic and undergoes electrophilic substitution. Due to the electronic effects of the two nitrogen atoms and the activating amino group, the C4 position is the most nucleophilic and therefore the preferred site for electrophilic attack. nih.govresearchgate.netrrbdavc.org Positions C3 and C5 are deactivated towards electrophiles. researchgate.net

Typical electrophilic aromatic substitution reactions such as halogenation can be performed selectively at the C4 position. For instance, reaction with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) would be expected to yield the corresponding 4-chloro-, 4-bromo-, or 4-iodo-1-(oxetan-3-yl)-1H-pyrazol-5-amine, respectively. beilstein-archives.org These halogenated derivatives are valuable intermediates themselves, suitable for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). nih.govresearchgate.net

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Product | Position of Substitution |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 4-Chloro-1-(oxetan-3-yl)-1H-pyrazol-5-amine | C4 |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-(oxetan-3-yl)-1H-pyrazol-5-amine | C4 |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-1-(oxetan-3-yl)-1H-pyrazol-5-amine | C4 |

Reactivity and Ring-Opening of the Oxetane (B1205548) Ring

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions, particularly under acidic conditions. thieme-connect.de This reactivity provides a powerful tool for introducing 1,3-difunctionalized motifs.

The most common transformation of the oxetane ring is its nucleophilic cleavage. These reactions are typically promoted by Brønsted or Lewis acids, which activate the oxetane oxygen, facilitating nucleophilic attack at one of the ring carbons. thieme-connect.deillinois.edu For an unsymmetrically substituted oxetane like the one in the title compound, the attack generally occurs at the less sterically hindered carbon atom (C2 or C4 of the oxetane ring).

A wide array of nucleophiles can be used for this purpose:

O-Nucleophiles: Water or alcohols under acidic conditions will yield the corresponding 1,3-diol or 3-alkoxy-propanol derivatives.

N-Nucleophiles: Amines can open the ring to produce 1,3-aminoalcohols. rsc.org

S-Nucleophiles: Thiols, such as mercaptobenzothiazoles, have been shown to be effective nucleophiles for opening oxetane rings, often with high enantioselectivity in the presence of chiral catalysts. rsc.orgacs.org

Halide Nucleophiles: Sources of halide ions can lead to the formation of 3-halopropanol derivatives.

C-Nucleophiles: Organometallic reagents and cyanides can also act as nucleophiles to form new carbon-carbon bonds.

The regioselectivity is a key feature, providing a reliable method to synthesize linear chains with functional groups at positions 1 and 3, originating from the oxetane ring atoms.

Table 3: Nucleophilic Ring-Opening of the Oxetane Moiety

| Nucleophile Type | Nucleophile Example | Conditions | Product Structure |

|---|---|---|---|

| Oxygen | H₂O | Acidic (e.g., H₂SO₄) | 1-(3-(hydroxymethyl)propan-1,3-diol)-1H-pyrazol-5-amine |

| Nitrogen | NH₃ / R-NH₂ | Lewis or Brønsted Acid | 1-(3-amino-3-(hydroxymethyl)propyl)-1H-pyrazol-5-amine |

| Sulfur | R-SH | Lewis or Brønsted Acid | 1-(3-(hydroxymethyl)-3-(thio)propyl)-1H-pyrazol-5-amine |

| Halogen | HCl | Acidic | 1-(3-chloro-3-(hydroxymethyl)propyl)-1H-pyrazol-5-amine |

While prone to ring-opening, the oxetane ring can be maintained and functionalized under specific conditions. The stability of the oxetane core is generally good under neutral or basic conditions, allowing for transformations on other parts of the molecule without affecting the ring. chemrxiv.org

Recent advances have demonstrated methods for the direct C-H functionalization of saturated heterocycles. Methodologies involving radical generation via hydrogen atom transfer (HAT) could potentially be applied to selectively functionalize the C-H bonds of the oxetane ring in this compound. nih.gov Such a strategy would allow for the introduction of new substituents directly onto the oxetane core, significantly expanding the accessible chemical space from this building block. nih.gov

For oxetanes bearing other functional groups (e.g., a hydroxyl or carbonyl group, as in oxetan-3-ol (B104164) or oxetan-3-one precursors), a wide range of transformations such as oxidation, reduction, alkylation, and nucleophilic substitution can be performed to create diverse 3,3-disubstituted oxetanes while keeping the ring system intact. acs.orgchemrxiv.org This highlights the synthetic versatility of the oxetane scaffold when reaction conditions are carefully chosen to avoid ring cleavage.

Cross-Coupling Reactions Involving Derivatives

The derivatization of this compound, typically through halogenation of the pyrazole ring, opens up a gateway for a variety of palladium-catalyzed cross-coupling reactions. These methods are instrumental in building molecular complexity.

Suzuki-Miyaura Cross-Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. For derivatives of this compound, such as the corresponding 4-bromo or 4-iodopyrazole, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

The general reaction scheme involves the coupling of a halogenated this compound derivative with a boronic acid or its ester. The success of these reactions often depends on the careful optimization of the catalyst system, base, and solvent. For nitrogen-rich heterocycles like pyrazoles, challenges such as catalyst inhibition can arise, necessitating the use of specialized ligands and precatalysts.

Table 1: Illustrative Suzuki-Miyaura Reaction Conditions for Pyrazole Derivatives

| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-(Oxetan-3-yl)-4-bromo-1H-pyrazol-5-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | Data not available |

| 2 | 1-(Oxetan-3-yl)-4-iodo-1H-pyrazol-5-amine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 90 | Data not available |

| 3 | 1-(Oxetan-3-yl)-4-bromo-1H-pyrazol-5-amine | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | Data not available |

Note: The data in this table is illustrative and based on general procedures for Suzuki-Miyaura couplings of similar pyrazole systems. Specific yields for the named compound are not available in the public domain.

Research on related pyrazole systems has demonstrated that the choice of the palladium precatalyst and ligand is critical. For instance, bulky electron-rich phosphine (B1218219) ligands like SPhos and XPhos have shown great efficacy in promoting the coupling of challenging heterocyclic substrates. The base plays a crucial role in the transmetalation step, with inorganic bases such as potassium phosphate (B84403) and cesium carbonate being commonly employed.

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are vital for the functionalization of this compound derivatives. The Buchwald-Hartwig amination, for example, is a premier method for the formation of C-N bonds, enabling the arylation of the primary amino group at the 5-position.

This reaction would involve the coupling of this compound with an aryl halide or triflate. The development of sophisticated catalyst systems has allowed for the coupling of a broad range of amines with various aryl partners under relatively mild conditions.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aminopyrazoles

| Entry | Amine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Bromobenzene | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | Data not available |

| 2 | This compound | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-Amyl alcohol | 100 | Data not available |

| 3 | This compound | 1-Iodonaphthalene | Johnphos Pd G3 (3) | - | LHMDS | THF | 80 | Data not available |

Note: This table presents hypothetical reaction conditions based on established protocols for the Buchwald-Hartwig amination of related aminopyrazoles. Specific experimental data for the title compound is not publicly documented.

The selection of the appropriate ligand is paramount to prevent side reactions and achieve high yields. Bidentate phosphine ligands like BINAP and monodentate, sterically hindered ligands such as RuPhos are often effective. The choice of base is also critical, with strong bases like sodium tert-butoxide or weaker inorganic bases being used depending on the specific substrates and catalyst system.

Computational and Theoretical Investigations of 1 Oxetan 3 Yl 1h Pyrazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in defining the fundamental electronic characteristics and the three-dimensional arrangement of atoms in 1-(oxetan-3-yl)-1H-pyrazol-5-amine.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT studies are crucial for determining parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. jcsp.org.pknih.gov

In studies on related substituted pyrazoles, it has been shown that the HOMO is often located on the pyrazole ring and its substituents, indicating these as likely sites for electrophilic attack. jcsp.org.pk The LUMO, conversely, tends to be distributed across the pyrazole ring, suggesting its susceptibility to nucleophilic attack. jcsp.org.pk The introduction of the oxetane (B1205548) ring at the N1 position influences the electron distribution and, consequently, the reactivity of the pyrazole core. DFT calculations on similar heterocyclic compounds have been used to analyze their electronic and charge transfer properties, providing a basis for understanding the behavior of this compound. jcsp.org.pkresearchgate.net

| Parameter | Significance | Typical Computational Approach |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability and reactivity. | Calculated from HOMO and LUMO energies |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net | DFT calculation |

The conformational flexibility of this compound arises from the rotation around the N-C bond connecting the pyrazole and oxetane rings, as well as the puckering of the oxetane ring itself. Conformational analysis seeks to identify the most stable conformers and the energy barriers between them. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of spectroscopic data, which can be used to aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information on its expected NMR and IR spectra. nih.govresearchgate.net

| Spectroscopy Type | Predicted Parameters | Typical Computational Method |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm) for each proton. researchgate.net | GIAO (Gauge-Including Atomic Orbital) method with DFT |

| ¹³C NMR | Chemical shifts (ppm) for each carbon atom. researchgate.net | GIAO method with DFT |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) corresponding to different bond stretches and bends. researchgate.net | DFT frequency calculations |

Note: The accuracy of predicted spectroscopic parameters depends on the level of theory and basis set used in the calculations.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies can elucidate the step-by-step mechanisms of chemical reactions involving this compound. This includes the identification of transition states, intermediates, and the calculation of activation energies. For instance, the synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a suitable precursor. Computational modeling can help to understand the feasibility of different synthetic routes and the factors influencing the reaction outcome. scholaris.ca

Studies on the halogenation of 3-aryl-1H-pyrazol-5-amines have utilized computational methods to propose plausible reaction mechanisms. beilstein-archives.org Similarly, theoretical investigations into the reactivity of pyrazaboles with amines have provided insights into ring-opening reactions, proceeding through SN2 mechanisms. scholaris.ca

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

The amine group (-NH₂) and the nitrogen atoms of the pyrazole ring in this compound are capable of participating in hydrogen bonding. The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to study these non-covalent interactions. mdpi.comsemanticscholar.org

Understanding the hydrogen bonding capabilities of this molecule is crucial for predicting its interactions with biological targets, such as enzymes or receptors. mdpi.comsemanticscholar.orgnih.gov Molecular docking studies on similar pyrazole derivatives have been used to predict their binding modes and affinities within the active sites of proteins. mdpi.comsemanticscholar.orgnih.gov These studies often reveal key hydrogen bond interactions that are critical for biological activity. mdpi.comsemanticscholar.org

Advanced Applications of 1 Oxetan 3 Yl 1h Pyrazol 5 Amine in Organic Synthesis and Material Science

As a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of molecules is a cornerstone of contemporary drug discovery and materials science. While the pyrazole (B372694) core itself is achiral, its derivatives can be employed as chiral ligands in asymmetric catalysis. The synthesis of chiral pyrazole derivatives, often involving the introduction of chiral substituents, allows for the creation of ligands that can coordinate with metal centers to facilitate enantioselective transformations. mjcce.org.mk

Although direct applications of 1-(oxetan-3-yl)-1H-pyrazol-5-amine as a chiral building block in reported asymmetric syntheses are not extensively documented, the principles of creating chiral catalysts from similar pyrazole structures are well-established. For instance, chiral pyrazole-3-carboxamides and other derivatives have been successfully used as organocatalysts in reactions like the asymmetric Henry reaction. mjcce.org.mk The presence of the oxetane (B1205548) ring in this compound offers a potential site for introducing chirality or for influencing the stereochemical outcome of reactions through its steric and electronic effects. The development of chiral ligands containing the oxazoline (B21484) motif, for example, is a testament to the successful application of heterocyclic compounds in asymmetric catalysis. acs.orgrsc.org

Future research may focus on the resolution of racemic this compound or the stereoselective synthesis of one of its enantiomers to be used as a chiral ligand or auxiliary in asymmetric reactions. youtube.com The field of asymmetric synthesis continually seeks novel chiral scaffolds, and the unique combination of the pyrazole and oxetane rings makes this compound a promising candidate for future investigations. rsc.orgrsc.org

Development of Complex Heterocyclic Systems Incorporating the Oxetane-Pyrazole Scaffold

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors and receptor ligands. organic-chemistry.orgrsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 5-aminopyrazole with a 1,3-dielectrophilic species. nih.govnih.gov For example, the reaction of 5-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters proceeds with high regioselectivity to afford 7-ester-substituted pyrazolo[1,5-a]pyrimidines. organic-chemistry.org This reaction is believed to proceed through an intermediate enaminone, which then undergoes cyclization. organic-chemistry.org Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of pyrazolo[1,5-a]pyrimidines from 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, often resulting in high yields and purity in a significantly reduced reaction time. nih.gov

A general synthetic route to pyrazolo[1,5-a]pyrimidines starting from a 5-aminopyrazole is outlined below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 5-Aminopyrazole | β,γ-Unsaturated γ-alkoxy-α-keto ester | Ethanol, reflux | 7-Ester-substituted pyrazolo[1,5-a]pyrimidine (B1248293) | 68-95 | organic-chemistry.org |

| 3-Amino-1H-pyrazole | Aldehyde, β-Dicarbonyl compound | Microwave irradiation | Pyrazolo[1,5-a]pyrimidine | High | nih.gov |

| 3-Substituted-5-amino-1H-pyrazole | Cyclic β-dicarbonyl compound | - | Cyclopentapyrazolo[1,5-a]pyrimidine | Good | nih.gov |

The oxetane moiety in this compound can influence the reactivity and properties of the resulting fused heterocyclic systems, potentially leading to novel compounds with enhanced biological activity or improved pharmacokinetic profiles. rsc.org The development of such complex heterocyclic systems remains an active area of research with significant potential for the discovery of new therapeutic agents. nih.govorganic-chemistry.org

Synthesis of Novel Amino Acid Derivatives Featuring Oxetane and Pyrazole Moieties

The incorporation of non-natural amino acids into peptides and other bioactive molecules is a powerful strategy for modulating their structure and function. The synthesis of amino acid derivatives containing both oxetane and pyrazole rings represents a promising avenue for creating novel chemical entities with potential applications in drug discovery.

A recent study detailed a simple and efficient route for preparing new heterocyclic amino acid derivatives that feature azetidine (B1206935) and oxetane rings. mdpi.com This methodology can be adapted for the synthesis of amino acid derivatives from this compound. The general approach involves the aza-Michael addition of an NH-heterocycle, such as the pyrazole nitrogen of our title compound, to an α,β-unsaturated ester containing an oxetane ring.

For example, methyl 2-(oxetan-3-ylidene)acetate can be synthesized from oxetan-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.com Subsequent aza-Michael addition of this compound to this Michael acceptor would yield a novel amino acid derivative containing two oxetane rings and a pyrazole core.

Further diversification of these novel amino acid derivatives can be achieved through reactions such as the Suzuki-Miyaura cross-coupling. mdpi.com For instance, if a bromo-substituted pyrazole is used in the initial synthesis, the resulting amino acid derivative can be further functionalized by coupling with various boronic acids. mdpi.com This approach allows for the generation of a library of diverse amino acid derivatives with tailored properties.

| Starting Material 1 | Starting Material 2 | Key Reaction | Product Type | Reference |

| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | Horner-Wadsworth-Emmons | Methyl 2-(oxetan-3-ylidene)acetate | mdpi.com |

| This compound | Methyl 2-(oxetan-3-ylidene)acetate | Aza-Michael Addition | Oxetane- and pyrazole-containing amino acid ester | - |

The unique structural features of these novel amino acids, combining the rigidity of the pyrazole ring with the polarity and three-dimensional nature of the oxetane moiety, make them attractive building blocks for the design of new peptidomimetics and other bioactive compounds.

Functionalization for Advanced Material Applications

The unique photophysical properties of certain pyrazole derivatives have led to their investigation for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov The functionalization of the this compound scaffold offers a pathway to novel materials with tailored electronic and optical properties.

The pyrazolo[1,5-a]pyrimidine core, which can be synthesized from this compound, has attracted attention for its potential in material science due to its significant photophysical properties. nih.gov The introduction of the oxetane group can further modulate these properties, such as solubility, and influence the solid-state packing of the molecules, which is crucial for charge transport in organic electronic devices.

Furthermore, the amino group on the pyrazole ring provides a convenient handle for further functionalization. For example, it can be used to attach the scaffold to polymer backbones, leading to the creation of novel polymeric materials. mdpi.com The development of oxetane-containing polymers is an area of interest for applications such as coatings, adhesives, and 3D printing, due to their reactivity in cationic photopolymerization. google.com The incorporation of the pyrazole moiety could introduce desirable properties such as thermal stability or specific optical characteristics into these polymers.

While specific examples of advanced materials derived directly from this compound are not yet widely reported, the foundational chemistry for its use in this field is well-established. Future research is likely to explore the synthesis and characterization of new materials based on this promising scaffold.

Future Directions and Emerging Research Opportunities for 1 Oxetan 3 Yl 1h Pyrazol 5 Amine

Development of Novel and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and energy consumption. jetir.org Future research on 1-(oxetan-3-yl)-1H-pyrazol-5-amine should prioritize the development of environmentally benign synthetic protocols.

Current synthetic strategies for pyrazole (B372694) derivatives often rely on the condensation of 1,3-dicarbonyl compounds with hydrazines. jetir.orgresearchgate.net Adapting these methods for this compound by employing sustainable practices represents a significant opportunity. Potential green approaches include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields. gsconlinepress.comnih.gov Applying microwave irradiation to the key condensation step could lead to a more efficient synthesis.

Aqueous-Based Synthesis: Utilizing water as a solvent is an environmentally friendly and cost-effective alternative to volatile organic compounds. thieme-connect.com The development of water-based multicomponent reactions to construct the substituted pyrazole core is a highly desirable goal. thieme-connect.com

Novel Catalysis: Exploring heterogeneous catalysts, such as metal oxides on silica (B1680970) supports or nanocomposites, could facilitate easier product purification and catalyst recycling. thieme-connect.com The use of safe, inexpensive catalysts like ammonium (B1175870) chloride has also been reported for pyrazole synthesis and warrants investigation. jetir.org

Mechanochemistry: Techniques like grinding reactants together, sometimes with a catalytic amount of a base, can produce high yields without the need for bulk solvents, representing a very green synthetic pathway. gsconlinepress.comnih.gov

By focusing on these strategies, chemists can develop scalable, cost-effective, and sustainable methods for producing this compound, making it more accessible for broader research and application.

Exploration of Undiscovered Reactivity Profiles

The unique juxtaposition of the aminopyrazole and oxetane (B1205548) moieties suggests a rich and largely unexplored reactivity profile for this compound. Future research should aim to systematically investigate the chemical behavior of this compound.

The 5-aminopyrazole core is a versatile synthetic handle. mdpi.com The amino group can be readily functionalized through reactions such as:

Acylation and Sulfonamidation: Reaction with acyl chlorides or sulfonyl chlorides can produce a library of amide and sulfonamide derivatives, a common strategy in medicinal chemistry. mdpi.com

Condensation Reactions: Condensation with activated carbonyl compounds can lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, expanding the structural diversity of accessible compounds. rsc.org

C-H Functionalization: Direct halogenation of the pyrazole ring at the C4 position has been demonstrated for related 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides, a protocol that could likely be adapted for this compound. beilstein-archives.org

The oxetane ring introduces another dimension of reactivity. As a strained four-membered ether, it is susceptible to nucleophilic ring-opening reactions. This presents an opportunity to introduce new functional groups, potentially leading to novel bifunctional molecules where both the pyrazole and the opened oxetane chain can be tailored for specific applications. Investigating the regioselectivity of this ring-opening under various catalytic conditions (acidic, basic, or metal-catalyzed) is a critical area for future study.

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard techniques like NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound requires more advanced methods.

Future characterization should involve a synergistic approach combining experimental and computational techniques:

Solid-State NMR (ssNMR): To elucidate the precise molecular conformation, intermolecular interactions, and packing arrangement in the crystalline state. This is crucial for understanding polymorphism, which can impact physical properties.

Advanced Mass Spectrometry: Techniques like Ion Mobility-Mass Spectrometry (IM-MS) can provide information on the molecule's three-dimensional shape and collision cross-section (CCS) in the gas phase, offering insights beyond simple mass-to-charge ratio. uni.lu

X-ray Crystallography: Obtaining a single-crystal X-ray structure is paramount for definitively establishing the molecular geometry and observing intermolecular hydrogen bonding patterns, which are expected to be significant given the N-H and N atoms of the pyrazole and the oxygen of the oxetane. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) calculations can be used to predict spectroscopic data, analyze the electronic structure, and rationalize observed reactivity. nih.gov Such calculations can also model the non-covalent interactions that govern supramolecular assembly.

These advanced methods will provide a comprehensive picture of the molecule's behavior from the gas phase to the solid state, guiding its future applications.

Integration into Supramolecular Assemblies and Nanostructures

The structural features of this compound make it an excellent candidate for use as a building block in supramolecular chemistry and materials science. mdpi.comnih.gov The pyrazole ring contains both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens), while the oxetane's oxygen atom provides an additional hydrogen bond acceptor site.

Emerging research opportunities in this area include:

Crystal Engineering: The directional nature of the hydrogen bonding sites can be exploited to design and synthesize crystalline co-crystals and metal-organic frameworks (MOFs) with specific topologies and properties. The non-planar, three-dimensional nature of the oxetane group could be used to disrupt simple planar packing and engineer more complex, porous architectures. nih.gov

Self-Assembled Monolayers (SAMs): The molecule could be functionalized with an appropriate anchor group (e.g., a thiol or silane) to form SAMs on surfaces like gold or silica. The orientation and packing of these monolayers would be governed by the interplay of interactions involving the pyrazole and oxetane groups, potentially creating surfaces with tailored chemical and physical properties.

Nanoparticle Functionalization: The compound can be used as a capping ligand to stabilize and functionalize nanoparticles. The pyrazole moiety can coordinate to metal surfaces, while the exposed oxetane and amino groups could be used for further chemical modification or to impart specific solubility characteristics.

By leveraging the principles of molecular recognition and self-assembly, this compound can be integrated into a new generation of functional materials and nanostructures with applications ranging from sensing to catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(oxetan-3-yl)-1H-pyrazol-5-amine, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, oxetan-3-yl groups can be introduced via alkylation of pyrazole intermediates using oxetane-derived electrophiles under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO). Catalytic agents like potassium carbonate may enhance reactivity. Purification typically employs column chromatography or recrystallization .

Q. How is the purity and structural integrity of this compound verified in academic research settings?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection to assess purity (>95% threshold for pharmacological studies).

Cross-referencing with databases like PubChem (InChIKey: HTXKPXNKAIVWDW-UHFFFAOYSA-N) ensures structural accuracy .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Antimicrobial screening : Broth microdilution (MIC determination against Gram+/− bacteria).

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme inhibition studies : Fluorometric assays for kinases or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis from laboratory to pilot-scale conditions?

- Methodological Answer : Key strategies include:

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions.

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to enhance scalability.

- Process automation : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and temperature dynamically .

Q. What strategies are employed to resolve contradictory data in the pharmacological profiling of this compound, such as discrepancies between in vitro and in vivo efficacy?

- Methodological Answer : Contradictions are addressed via:

- Pharmacokinetic (PK) studies : Compare plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays).

- Dose-response re-evaluation : Adjust dosing regimens in animal models to mirror in vitro exposure levels.

- Off-target screening : Use proteome-wide affinity chromatography to identify confounding interactions .

Q. How do structural modifications at the pyrazole and oxetane moieties influence the binding affinity of this compound derivatives to target enzymes or receptors?

- Methodological Answer : Systematic SAR studies involve:

- Oxetane ring substitution : Smaller rings (e.g., azetidine) reduce steric hindrance, improving fit into hydrophobic enzyme pockets.

- Pyrazole N-alkylation : Methyl or ethyl groups enhance metabolic stability but may reduce solubility.

Computational docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis assays .

Q. What advanced computational methods (e.g., molecular docking, QSAR) are applicable to predict the ADMET properties of this compound prior to experimental validation?

- Methodological Answer : Predictive workflows include:

- QSAR models : Train on datasets of analogous pyrazoles to estimate logP, solubility, and CYP450 inhibition.

- Molecular dynamics simulations : Assess membrane permeability (e.g., blood-brain barrier penetration).

- ToxCast profiling : Screen for hepatotoxicity using FDA-approved toolkits .

Q. How can researchers design controlled experiments to differentiate between the compound's direct pharmacological effects and off-target interactions in complex biological systems?

- Methodological Answer : Experimental designs include:

- Isozyme-selective inhibitors : Co-administer with pan-inhibitors (e.g., staurosporine) to isolate kinase targets.

- CRISPR knockouts : Delete suspected off-target receptors in cell lines to observe phenotype rescue.

- Thermal proteome profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.